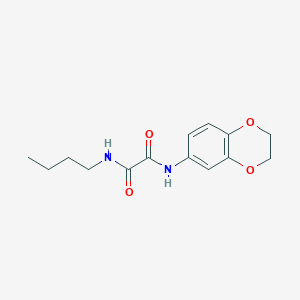

N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance . This compound belongs to the class of organic compounds known as benzo-1,4-dioxanes .

Synthesis Analysis

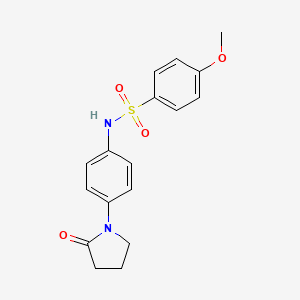

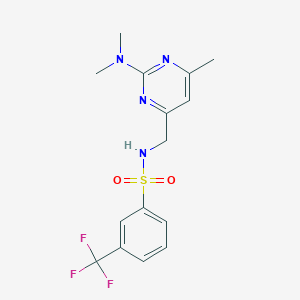

The synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Chemical Reactions Analysis

The antibacterial potential of these molecules was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .Physical And Chemical Properties Analysis

“N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is a solid substance . It has a molecular weight of 221.25 .Scientific Research Applications

Potential Antipsychotic and Neuroprotective Applications

Studies on substituted benzamides have explored their potential as atypical antipsychotic agents due to their ability to interact with dopamine and serotonin receptors. For example, structure-activity relationship studies on substituted benzamides have identified compounds with potent in vitro and in vivo activities indicative of potential atypical antipsychotic activity (Norman et al., 1996). These findings suggest that N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide could potentially be explored for similar neuroprotective or antipsychotic effects, given the relevance of benzodioxin derivatives in pharmacology.

Antitumor and Antiallergy Agents

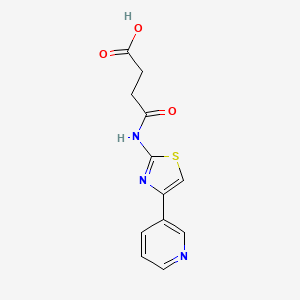

The synthesis and process improvement of related compounds, such as N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, have shown potential antitumor effects and excellent bioactivities, indicating a possible avenue for cancer research or treatment applications (H. Bin, 2015). Additionally, derivatives of N-(4-substituted-thiazolyl)oxamic acid have been synthesized and tested for their antiallergy activity, suggesting that similar compounds could serve as potent, orally active antiallergy agents (Hargrave et al., 1983).

Antibacterial Activity

Research into substituted benzamides has also explored their bactericidal activity against resistant strains like MRSA, with certain derivatives showing promising in vitro bactericidal effects (Zadrazilova et al., 2015). This suggests a potential application for N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide in developing new antibacterial agents.

Fluorescent Chemosensors

The development of fluorescent chemosensors based on benzodioxin derivatives for detecting metal ions in living cells indicates another potential application area. Such chemosensors can offer a highly selective and sensitive method for the trace-level detection of specific ions, important in both environmental monitoring and biomedical research (Liu et al., 2019).

Mechanism of Action

While the exact mechanism of action of “N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is not specified in the retrieved papers, it is known that sulfonamides, which are part of the compound’s structure, are famous antibacterial drugs due to their exceptional bioactivities against numerous infections and bacterial strains .

properties

IUPAC Name |

N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-3-6-15-13(17)14(18)16-10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHULYBLWBNRLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)

![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)

![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)